molecular formula C18H12F3N5S B2474858 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 478078-03-4

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2474858
CAS No.: 478078-03-4
M. Wt: 387.38
InChI Key: ZAANIQOAHYGIIK-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a potent and selective chemical probe targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Its primary research value lies in its function as a highly selective ALK5 (TGF-β type I receptor) inhibitor , effectively blocking the phosphorylation of SMAD2/3 proteins, which are key downstream effectors of TGF-β-mediated signaling. This compound is extensively utilized in oncology research to investigate the epithelial-to-mesenchymal transition (EMT), a process critically driven by TGF-β that contributes to cancer metastasis, invasion, and drug resistance. By inhibiting ALK5, this pyrazolopyrimidine-based compound allows researchers to dissect the specific contributions of canonical TGF-β signaling in various in vitro and in vivo cancer models , particularly in breast cancer and other solid tumors. Furthermore, its application extends to fibrotic disease research, where aberrant TGF-β signaling is a known driver of tissue scarring. The compound's structural features, including the carbonitrile and trifluoromethyl groups, contribute to its high binding affinity and kinase selectivity, making it an indispensable tool for elucidating novel therapeutic strategies aimed at disrupting the TGF-β pathway in pathological conditions.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c1-10-3-4-11(2)25(10)14-5-6-27-16(14)13-7-15-23-9-12(8-22)17(18(19,20)21)26(15)24-13/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANIQOAHYGIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the production of monoclonal antibodies, suggesting potential targets could be related to cellular growth and metabolism.

Mode of Action

It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This suggests that the compound may interact with its targets to modulate cellular metabolism and energy production.

Biochemical Pathways

Given its observed effects on glucose uptake and atp production, it may influence pathways related to cellular energy metabolism.

Result of Action

The compound has been observed to suppress cell growth and enhance specific metabolic activities, such as glucose uptake and ATP production. These effects could potentially lead to changes in cellular function and behavior, although the exact molecular and cellular effects would depend on the specific targets and pathways involved.

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H22_{22}N4_{4}S
  • Molecular Weight : 398.52 g/mol
  • CAS Number : 439093-66-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various cellular processes. Key findings include:

  • Antitumor Activity : Research indicates that compounds similar to this pyrazolo[1,5-a]pyrimidine have shown significant antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Adenosine Receptor Modulation : The structure of this compound suggests potential activity as an adenosine receptor modulator. Compounds in this class are known to interact with A2A and A3 receptors, which play crucial roles in tumor biology and immune modulation.
  • Cell Metabolism and Viability : In cell culture studies, it has been observed that the compound can enhance glucose uptake and ATP production while suppressing cell growth. This dual effect may be beneficial in optimizing monoclonal antibody production in biotechnological applications .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, which are critical in regulating cell growth and survival.
  • Modulation of Apoptotic Pathways : The ability to induce apoptosis through mitochondrial pathways is a significant aspect of its antitumor activity.

Case Study 1: Anticancer Effects

A study published in Cancer Research reported that a derivative of this compound exhibited potent anticancer activity against breast cancer cells. The compound was shown to inhibit cell cycle progression and promote apoptosis via the intrinsic pathway. The study concluded that structural modifications could enhance its efficacy against various cancer types.

Case Study 2: Immune Modulation

In a study focusing on immune responses, researchers found that compounds related to this pyrazolo[1,5-a]pyrimidine increased the production of monoclonal antibodies by enhancing the viability and productivity of CHO cells during culture. This finding suggests potential applications in biopharmaceutical manufacturing where high yields are essential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Adenosine ModulationModulates A2A and A3 receptors
Cell MetabolismIncreases glucose uptake and ATP production
Monoclonal Antibody ProductionEnhances cell viability and productivity

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The structure of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile suggests potential interactions with biological targets involved in cancer pathways.

Kinase Inhibition

This compound has been studied for its ability to inhibit specific protein kinases, which are critical regulators of cell signaling pathways involved in cancer and other diseases. The dissertation by Michaela Hylsová highlights the synthesis of new kinase inhibitors based on pyrazolo[1,5-a]pyrimidine structures, including compounds targeting CDK2 and PIM kinases . These inhibitors can potentially lead to novel therapeutic agents for cancer treatment.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial and fungal strains. This activity is attributed to the ability of these compounds to disrupt microbial cell functions.

Synthetic Pathways

The synthesis of this compound typically involves cyclo-condensation reactions between appropriate precursors. The use of active methylene compounds in conjunction with pyrrole derivatives has been established as a viable method for producing substituted pyrazolo[1,5-a]pyrimidines .

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of Chemical Society of Ethiopia demonstrated that new pyrrolo[2,3-d]pyrimidine derivatives exhibited promising anticancer activities. The structural modifications on the pyrazolo framework enhanced their bioactivity against several cancer cell lines, suggesting that similar modifications on this compound could yield potent anticancer agents .

Case Study 2: Kinase Inhibition

In a comprehensive study focusing on pyrazolo[1,5-a]pyrimidines as kinase inhibitors, researchers synthesized various derivatives and evaluated their biological activity against specific kinases. The results indicated that modifications at specific positions significantly influenced their inhibitory potency. This underscores the potential of this compound as a scaffold for developing new kinase inhibitors targeting critical pathways in cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Property Comparison

Compound Name Position 2 Substitution Position 6 Substitution Position 7 Substitution Molecular Weight XLogP3 Key References
Target Compound 3-(2,5-Dimethylpyrrolyl)thienyl Carbonitrile Trifluoromethyl ~405.4* ~4.1†
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-61-2) 3-(2,5-Dimethylpyrrolyl)thienyl None Trifluoromethyl 454.49 4.7
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 439111-09-8) 3-(2,5-Dimethylpyrrolyl)thienyl None 4-Fluorophenyl 388.46 3.9
6-(1H-1,2,4-Triazol-1-yl)-7-phenylpyrazolo[1,5-a]pyrimidine (CAS 478078-17-0) 3-(2,5-Dimethylpyrrolyl)thienyl 1,2,4-Triazol-1-yl Phenyl 437.52 3.5
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-39-8) Phenyl Carbonitrile Amino 235.24 1.3

*Calculated based on formula C₁₉H₁₄F₃N₅S. †Estimated using analogous compounds.

Key Observations:

  • Position 7: The trifluoromethyl group increases lipophilicity (XLogP ~4.1) compared to 4-fluorophenyl (XLogP 3.9) or amino (XLogP 1.3) substituents, favoring membrane permeability but possibly reducing aqueous solubility .
  • Position 2 : The thienyl-pyrrole moiety is conserved across analogues, suggesting its role in π-π stacking or hydrophobic interactions in biological systems .

Q & A

How can a multi-step synthetic route for this compound be designed, considering intermediate stability and regioselectivity?

The synthesis of polyfunctional pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions, azo-coupling, or nucleophilic substitutions. For example:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole derivatives with β-ketonitriles or acrylonitriles under reflux in polar solvents (e.g., DMF or ethanol) .
  • Step 2 : Introduction of the thienyl-pyrrole moiety via Suzuki-Miyaura coupling or electrophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Step 3 : Functionalization with a trifluoromethyl group using Ruppert-Prakash reagent (TMSCF₃) or halogen exchange (e.g., CF₃I) under controlled temperatures (0–25°C) .
    Critical considerations : Monitor intermediates via TLC/HPLC to avoid decomposition. Stabilize reactive intermediates (e.g., azo compounds) by avoiding prolonged exposure to light or oxygen .

What spectroscopic and crystallographic methods are most effective for resolving structural ambiguities in this compound?

  • X-ray crystallography : Resolves bond angles, torsional strains, and supramolecular interactions. For example, a monoclinic crystal system (space group P2₁/c) with anisotropic displacement parameters can confirm the planarity of the pyrazolo[1,5-a]pyrimidine core .
  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shifts (δ ~7–9 ppm for pyrimidine protons) to distinguish regioisomers .
  • IR spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, CF₃ bends at ~1150–1250 cm⁻¹) .
    Data interpretation : Use DEPT-135 and HSQC to assign quaternary carbons and resolve overlapping signals in crowded spectra .

How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yield and purity?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to enhance solubility of intermediates. For coupling reactions, toluene/THF mixtures improve Pd-catalyzed cross-coupling efficiency .
  • Temperature control : Maintain reflux (80–120°C) for cyclization but lower temperatures (0–25°C) for trifluoromethylation to minimize side reactions .
  • Catalyst loading : Optimize Pd catalyst (1–5 mol%) and ligand ratios (e.g., XPhos) to balance cost and reactivity .
    Validation : Compare yields under varying conditions (e.g., 62–84% yields reported for similar compounds) and use HPLC to assess purity (>95% by area normalization) .

What computational tools can predict the compound’s reactivity and guide synthetic route design?

  • DFT calculations : Model transition states for cyclization (e.g., activation energy ~25–30 kcal/mol) and regioselectivity in electrophilic substitutions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinase enzymes) based on trifluoromethyl and nitrile group orientations .
  • Retrosynthetic software : Tools like Synthia™ or ASKCOS propose viable pathways by analyzing bond disconnections and reagent compatibility .
    Limitations : Adjust for solvent effects and steric hindrance not fully captured in silico .

How can contradictions in reported yields or spectroscopic data across studies be systematically analyzed?

  • Case study : Compare trifluoromethylation yields (e.g., 67% vs. 84% in ). Differences may arise from:
    • Purity of starting materials (e.g., residual moisture degrades TMSCF₃).
    • Reaction time (under- vs. over-reaction monitored by LC-MS).
  • Spectroscopic discrepancies : Conflicting NMR shifts (δ 7.2 vs. 7.5 ppm) may indicate solvent polarity effects (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities .
    Resolution : Replicate experiments with controlled variables (e.g., anhydrous conditions) and report error margins .

What purification techniques effectively isolate this compound from byproducts like regioisomers or oligomers?

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:1) to separate regioisomers with ΔRf ≥ 0.2 .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For example, high-purity crystals (mp 263–265°C) are obtained via slow cooling .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve trace impurities (<2%) .

How can mechanistic studies (e.g., kinetic isotope effects, trapping experiments) elucidate reaction pathways?

  • Kinetic isotope effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps (e.g., C-H activation in cyclization) .
  • Trapping intermediates : Add TEMPO or BHT to quench radical intermediates in trifluoromethylation .
  • In situ IR/NMR : Monitor real-time formation of intermediates (e.g., azo compounds at δ 160 ppm in ¹³C NMR) .

How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

  • Electron-withdrawing effect : The CF₃ group reduces electron density on the pyrimidine ring (Hammett σₚ = 0.54), enhancing electrophilic reactivity and metabolic stability .
  • Bioactivity : Trifluoromethylated pyrazolopyrimidines show improved kinase inhibition (IC₅₀ ~10–100 nM) due to hydrophobic interactions with ATP-binding pockets .
    Validation : Compare IC₅₀ values of CF₃ vs. CH₃ analogs in enzyme assays .

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